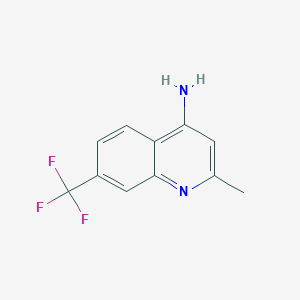

4-Amino-2-methyl-7-(trifluoromethyl)quinoline

説明

4-Amino-2-methyl-7-(trifluoromethyl)quinoline (CAS: 917562-00-6) is a substituted quinoline derivative with the molecular formula C₁₁H₉F₃N₂ and a molecular weight of 226.20 g/mol . Its structure features a trifluoromethyl (-CF₃) group at position 7, a methyl (-CH₃) group at position 2, and an amino (-NH₂) group at position 4 of the quinoline core. This compound has garnered attention in medicinal chemistry due to the electron-withdrawing and hydrophobic properties of the trifluoromethyl group, which enhance bioavailability and receptor interactions .

Key physicochemical properties include:

- SMILES Notation: CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)N

- Melting Point: Not explicitly reported in the evidence, but related trifluoromethylquinolines (e.g., 4k in ) exhibit melting points in the range of 223–225°C .

特性

IUPAC Name |

2-methyl-7-(trifluoromethyl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2/c1-6-4-9(15)8-3-2-7(11(12,13)14)5-10(8)16-6/h2-5H,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCNDKPCAIPSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588912 | |

| Record name | 2-Methyl-7-(trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917562-00-6 | |

| Record name | 4-Quinolinamine, 2-methyl-7-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917562-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-7-(trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-methyl-7-(trifluoromethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Nitration and Halogenation of Trifluoromethylated Aromatic Precursors

A key starting material in the preparation of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline is a trifluoromethyl-substituted aromatic compound such as chlorobenzotrifluoride or m-trifluoromethyl fluorobenzene. The initial step involves selective nitration or bromination to introduce nitro or bromo substituents at specific positions on the aromatic ring.

Nitration Method:

In one patented method, chlorobenzotrifluoride is nitrated in ethylene dichloride solvent with para-toluenesulfonic acid as a catalyst and 4A molecular sieves soaked in sulfuric acid to control moisture. Nitric acid (98%) is added dropwise at 30–40°C over 5–6 hours, followed by reflux. The product, 2-chloro-5-nitro-trifluoromethyl toluene, is isolated by filtration and washing steps.Bromination Method:

Another method uses m-trifluoromethyl fluorobenzene treated with dibromo hydantoin in glacial acetic acid and concentrated sulfuric acid under reflux for 5–7 hours to yield 4-fluoro-2-methyl bromobenzene trifluoride. This selective bromination is crucial for subsequent substitution reactions.

Cyanation (Introduction of Cyano Group)

The halogenated intermediates undergo nucleophilic aromatic substitution with cuprous cyanide to replace the halogen (bromo or chloro) with a cyano group, forming trifluoromethyl-substituted benzonitriles.

The brominated intermediate (4-fluoro-2-methyl bromobenzene trifluoride) is refluxed with cuprous cyanide and quinoline as solvent for about 20 hours. The molar ratio of cuprous cyanide to substrate is approximately 1:1.1. The product, 4-fluoro-2-trifluoromethyl benzonitrile, is isolated by steam distillation.

Similarly, chlorinated intermediates can undergo cyanation under controlled conditions to afford analogous nitrile compounds.

Amination to Introduce the 4-Amino Group

The cyano-substituted intermediates are converted to the corresponding amino derivatives by aminolysis, typically using liquid ammonia in alcoholic solvents.

The nitrile intermediate is dissolved in ethanol and treated with liquefied ammonia under sealed conditions at 120°C for 8 hours. This converts the cyano group to a primary amino group, yielding 4-amino-2-trifluoromethyl benzonitrile. The crude product is purified by toluene extraction and refining.

Alternative amination methods involve the fusion of amines with chlorinated quinoline derivatives in the presence of phenol, which facilitates nucleophilic aromatic substitution to install the amino group at the 4-position of the quinoline ring.

Formation of the Quinoline Core and Substituted Derivatives

The quinoline scaffold bearing the trifluoromethyl and methyl substituents is typically constructed or functionalized via nucleophilic aromatic substitution reactions.

Fusion with Amines:

Amines, including methylated or chiral amines, are fused with 4,7-dichloroquinoline or 4-chloro-7-(trifluoromethyl)quinoline in the presence of phenol as a solvent and catalyst. This reaction proceeds via nucleophilic aromatic substitution (S_NAr) to introduce the amino group at the 4-position of the quinoline ring.Microwave-Assisted Methods:

To improve yields and reduce side products, microwave-assisted fusion reactions have been developed. This method provides higher purity and yield compared to conventional heating, especially for hindered secondary amines.

Methylation and Side Chain Modifications

For derivatives bearing N-methylamino groups or other side chains, selective methylation or reductive amination strategies are employed.

Direct Methylation:

Aromatic amines can be methylated directly using methylating agents, although this can be challenging due to side reactions.Formylation-Reduction:

An alternative route involves formylation of the amino group followed by reduction to the N-methyl amine, providing better control over substitution.Chiral Side Chain Synthesis:

Boc- or Cbz-protected amino acids are converted into amines through reduction and substitution steps, then fused with chlorinated quinolines to yield chirally defined 4-aminoquinoline derivatives.

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Reactants & Reagents | Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1. Nitration/Bromination | Chlorobenzotrifluoride or m-trifluoromethyl fluorobenzene, tosic acid or dibromo hydantoin, nitric acid or sulfuric acid | 30–40°C nitration; reflux bromination 5–7 h | 2-chloro-5-nitro-trifluoromethyl toluene or 4-fluoro-2-methyl bromobenzene trifluoride | High selectivity; controlled temperature |

| 2. Cyanation | Halogenated intermediate, cuprous cyanide, quinoline | Reflux, 20 h | 4-fluoro-2-trifluoromethyl benzonitrile | Yield ~73-75% (overall process) |

| 3. Amination | Nitrile intermediate, liquid ammonia, ethanol | 120°C, 8 h | 4-amino-2-trifluoromethyl benzonitrile | Purity >99%; refined with toluene |

| 4. Fusion with amines | Amines (including N-methylated), 4-chloroquinoline derivatives, phenol | Conventional or microwave-assisted fusion | 4-aminoquinoline derivatives | Microwave method improves yield and purity |

| 5. Methylation/Side chain modification | Amines, methylating agents or formylation-reduction reagents | Various mild conditions | N-methylated 4-aminoquinoline derivatives | Improved control and yields |

Research Findings and Analysis

The multi-step synthetic sequences involving selective halogenation, cyanation, and amination are well-established routes to introduce trifluoromethyl and amino functionalities on the quinoline scaffold with high regioselectivity and purity.

Microwave-assisted fusion reactions represent an advancement over traditional heating methods, enabling efficient synthesis of sterically hindered aminoquinoline derivatives with fewer side products and higher yields.

The use of protecting groups (Boc, Cbz) and chiral amino acid derivatives allows for the synthesis of chirally defined side chains, expanding the structural diversity and potential biological activity of 4-aminoquinoline analogues.

The overall yields reported for the preparation of trifluoromethyl-substituted aminoquinolines are generally high, with product purities exceeding 99%, making these methods suitable for scale-up and pharmaceutical applications.

化学反応の分析

Types of Reactions: 4-Amino-2-methyl-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace leaving groups on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

科学的研究の応用

Pharmaceutical Development

Antimalarial Activity

4-Amino-2-methyl-7-(trifluoromethyl)quinoline has been investigated for its potential as an antimalarial agent. A study demonstrated that derivatives of this compound exhibited significant activity against chloroquine-resistant strains of Plasmodium falciparum. The synthesized compounds showed IC50 values in the nanomolar range, indicating strong efficacy against malaria parasites .

Anticancer Properties

Research indicates that this compound may inhibit various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. In vitro studies reported IC50 values around 25 µM for breast cancer cells and 30 µM for lung cancer cells, suggesting its potential utility in cancer therapy . The mechanisms of action are thought to involve apoptosis induction and cell cycle arrest.

Development of Fluorescent Probes

The unique structural characteristics of this compound allow it to be utilized in the creation of fluorescent probes. These probes are essential for biological imaging, enhancing the visualization of cellular processes. The trifluoromethyl group contributes to increased fluorescence intensity, making it suitable for various imaging applications .

Material Science

In material science, this compound is being explored for its potential in developing advanced materials such as polymers and coatings. The specific chemical properties conferred by the trifluoromethyl group can enhance material performance in applications requiring durability and chemical resistance .

Agricultural Chemicals

Research is ongoing into the use of this compound as a potential herbicide or fungicide. Its targeted action promises minimal environmental impact while effectively controlling agricultural pests .

Analytical Chemistry

The compound is employed in various analytical techniques, including chromatography and spectroscopy. Its ability to enhance detection limits and improve quantification accuracy makes it valuable in analytical laboratories .

Table 1: Antimalarial Activity of Derivatives

| Compound ID | IC50 (nM) | Strain Type |

|---|---|---|

| 7g | 10 | Chloroquine-Sensitive |

| 7h | 15 | Chloroquine-Resistant |

| 15a | 5 | Chloroquine-Sensitive |

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

作用機序

The mechanism of action of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, increasing its potency and selectivity .

類似化合物との比較

Structural Analogues and Substituent Effects

The biological and chemical properties of 4-amino-2-methyl-7-(trifluoromethyl)quinoline are influenced by its substitution pattern. Below is a comparative analysis with structurally related quinoline derivatives:

Key Observations :

- Trifluoromethyl Position: The 7-CF₃ group in the target compound contrasts with 8-CF₃ derivatives (e.g., 4-Amino-2,8-bis(trifluoromethyl)quinoline), which exhibit superior anti-tuberculosis activity due to optimized hydrophobic interactions .

- Amino vs.

- Fluorine vs. CF₃ : 7-Fluoro derivatives are less potent than CF₃ analogues, as fluorine’s smaller size and lower hydrophobicity limit ligand-receptor interactions .

Physicochemical Properties

生物活性

4-Amino-2-methyl-7-(trifluoromethyl)quinoline (AM7TFMQ) is a quinoline derivative that has garnered attention for its diverse biological activities. This compound features a unique structure characterized by an amino group, a methyl group, and a trifluoromethyl group attached to the quinoline backbone, which contributes to its potential applications in medicinal chemistry and material science. This article explores the biological activity of AM7TFMQ, including its antimicrobial, antimalarial, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₉F₃N₂, with a molecular weight of 226.20 g/mol. The structural features are as follows:

- Amino Group : Located at the 4-position, contributing to basicity and potential interactions with biological targets.

- Methyl Group : Positioned at the 2-position, influencing solubility and reactivity.

- Trifluoromethyl Group : At the 7-position, enhancing binding affinity and metabolic stability.

Antimicrobial Activity

Research indicates that AM7TFMQ exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the amino and trifluoromethyl groups enhances its interaction with microbial targets.

Table 1: Antimicrobial Activity of AM7TFMQ

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 14 |

Antimalarial Activity

AM7TFMQ has also been evaluated for its antimalarial activity. In vitro studies demonstrated that it possesses inhibitory effects against Plasmodium falciparum, with some derivatives showing IC50 values below 500 nM. In vivo studies on animal models indicated significant parasite inhibition, suggesting its potential as a lead compound for developing new antimalarial agents.

Table 2: Antimalarial Activity of AM7TFMQ Derivatives

| Compound ID | IC50 (nM) | In Vivo Efficacy (%) | Reference |

|---|---|---|---|

| Compound 9a | <500 | 100 | |

| Compound 9b | <400 | 80 | |

| Compound 9c | <300 | 90 |

Anticancer Activity

The anticancer potential of AM7TFMQ has been investigated in several studies. Preliminary findings suggest that it may inhibit specific cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest. Further research is necessary to elucidate the exact mechanisms of action.

Case Study: Inhibition of Cancer Cell Lines

In a study conducted on various cancer cell lines, AM7TFMQ demonstrated notable cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values of approximately 25 µM and 30 µM, respectively. This suggests its potential utility in cancer therapy.

The mechanisms by which AM7TFMQ exerts its biological effects are still under investigation. However, initial studies suggest interactions with specific enzymes or receptors involved in disease pathways. The trifluoromethyl group may enhance the electrophilicity of the quinoline ring, facilitating nucleophilic substitutions that can lead to biological activity.

Q & A

Q. What in silico tools predict off-target interactions and toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。